molecular formula C19H24N2O2 B1385072 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-46-5

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No. B1385072
CAS RN: 1020056-46-5
M. Wt: 312.4 g/mol
InChI Key: WQCFCKJPZYMESD-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, also known as N-tert-butyl-2-methyl-3-phenyl-2-aminopropionamide (TMPPA), is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 259.3 g/mol. TMPPA has a variety of applications in the pharmaceutical, agricultural, and industrial fields. This compound is used as a building block in the synthesis of various organic compounds, and it has been used in the synthesis of a variety of drugs, including antifungal agents and antimicrobial agents.

Scientific Research Applications

Hydrogen Bond Studies

N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, structurally related to the query compound, have been synthesized and characterized, highlighting the importance of hydrogen bonds in their structural stability. This is evidenced by FAB mass spectrometry, IR, and NMR spectroscopy, and X-ray crystallography, showcasing their potential in various scientific applications (Romero & Margarita, 2008).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, structurally similar to the compound , is used as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective acetylation process, utilizing Novozym 435 as a catalyst, highlights the compound's potential in pharmaceutical synthesis and its importance in medicinal chemistry (Magadum & Yadav, 2018).

Pharmaceutical Synthesis

A one-pot palladium-mediated synthesis method has been developed for N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, a precursor to [11C]PBR28, a PET biomarker. This showcases the compound's relevance in advanced medical imaging techniques and its role in enhancing diagnostic accuracy (Hoareau & Scott, 2010).

Green Synthesis of Derivatives

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound with a similar structure, demonstrates the application of environmentally friendly methods in the production of important intermediates for azo disperse dyes. This not only sheds light on the compound's utility in the textile industry but also underscores the shift towards sustainable industrial practices (Qun-feng, 2008).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFCKJPZYMESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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